H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA
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Overview
Description
The compound H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA is a synthetic decapeptide analog of luteinizing hormone-releasing hormone (LHRH). . This compound is a modified form of a natural hormone and has significant applications in medical treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically includes the following steps:
Coupling of Amino Acids: The amino acids are sequentially coupled to a solid resin support. Each coupling step involves the activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by the addition of the amino acid to the growing peptide chain.
Deprotection: After each coupling, the protecting group on the amino terminus is removed using a reagent like TFA (trifluoroacetic acid).
Cleavage from Resin: Once the peptide chain is fully assembled, it is cleaved from the resin using a strong acid like HF (hydrofluoric acid) or TFA.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated peptide synthesizers and large-scale purification systems .
Chemical Reactions Analysis
Types of Reactions
H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the tryptophan residues, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the peptide, and substituted analogs with modified functional groups .
Scientific Research Applications
H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in research on hormone regulation and receptor interactions.
Medicine: Clinically used to treat prostate cancer and precocious puberty by regulating hormone levels.
Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
The mechanism of action of H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA involves its interaction with the LHRH receptor. Upon binding to the receptor, the compound stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to an initial surge in hormone levels. Continuous administration results in the downregulation of LHRH receptors, ultimately reducing the levels of LH and FSH, and thereby decreasing the production of sex hormones like testosterone and estrogen .
Comparison with Similar Compounds
H-Pyr-His-Trp-Ser-D-Tyr-D-Trp-Leu-Arg-Pro-NHEt.TFA: can be compared with other similar compounds such as:
Leuprolide acetate: Another LHRH analog used in the treatment of hormone-sensitive cancers.
Goserelin: A synthetic decapeptide analog of LHRH used for similar medical applications.
Buserelin: An LHRH agonist used in the treatment of prostate cancer and endometriosis
Uniqueness: : The unique aspect of This compound lies in its specific amino acid sequence and its ability to effectively downregulate LHRH receptors, making it a potent therapeutic agent .
Properties
Molecular Formula |
C66H84F3N17O14 |
---|---|
Molecular Weight |
1396.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H83N17O12.C2HF3O2/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45;3-2(4,5)1(6)7/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69);(H,6,7)/t45-,46-,47-,48+,49+,50-,51-,52-,53-;/m0./s1 |
InChI Key |
MQSBDALSNXYZTH-WUTRMYCASA-N |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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